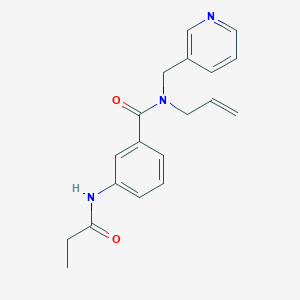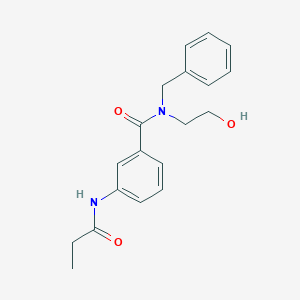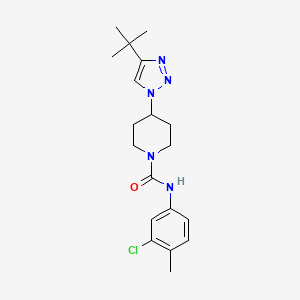
N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide, also known as AP-3, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. AP-3 belongs to the class of benzamide derivatives, which have been shown to have various biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
作用机制
The mechanism of action of N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, such as the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are involved in inflammation and cancer. N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide has also been shown to modulate the activity of ion channels, such as the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation.
Biochemical and Physiological Effects:
N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide has been shown to have various biochemical and physiological effects, such as the inhibition of pro-inflammatory cytokine production, the induction of apoptosis in cancer cells, and the modulation of ion channel activity. In addition, N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide has been shown to have antioxidant activity and to protect against oxidative stress in cells.
实验室实验的优点和局限性
One advantage of using N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Furthermore, N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide has been shown to have various biological activities, which make it a useful tool for investigating the mechanisms of inflammation, cancer, and pain. However, one limitation of using N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
未来方向
There are several future directions for research on N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide. One area of interest is the development of more potent and selective analogs of N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide, which could have improved therapeutic efficacy and fewer side effects. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide, which could lead to the identification of new drug targets. Finally, the evaluation of the safety and efficacy of N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide in animal models and clinical trials could provide valuable information for its potential use as a therapeutic agent.
合成方法
The synthesis of N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide involves the reaction of 3-pyridinemethanol with propionyl chloride to form 3-pyridinemethyl propionate, which is then reacted with N-allyl-3-aminobenzamide to yield N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide. The synthesis of N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide has been reported in several scientific articles, and the purity of the compound has been confirmed using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide has been investigated for its potential as a therapeutic agent in various scientific studies. In one study, N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide was shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. In another study, N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide was found to have anti-cancer activity by inducing apoptosis in human leukemia cells. Furthermore, N-allyl-3-(propionylamino)-N-(pyridin-3-ylmethyl)benzamide has been shown to have analgesic activity in animal models of pain.
属性
IUPAC Name |
3-(propanoylamino)-N-prop-2-enyl-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-3-11-22(14-15-7-6-10-20-13-15)19(24)16-8-5-9-17(12-16)21-18(23)4-2/h3,5-10,12-13H,1,4,11,14H2,2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZZTNWCKBEWKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)N(CC=C)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxybenzyl)prop-2-en-1-amine](/img/structure/B5902610.png)
![(2-chloro-5-ethoxy-4-isopropoxybenzyl)[1-(1H-1,2,4-triazol-5-yl)ethyl]amine](/img/structure/B5902614.png)

![1-(2-furylmethyl)-N-[3-(1H-1,2,4-triazol-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B5902623.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-N'-mesitylsuccinamide](/img/structure/B5902641.png)

![N-cyclopropyl-2-(2,5-dimethylphenoxy)-N-[(1-methyl-1H-imidazol-2-yl)methyl]propanamide](/img/structure/B5902652.png)
![2-(1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-oxopiperazin-2-yl)-N-methylacetamide](/img/structure/B5902658.png)
![N-(4-{2-[(2-methylbenzyl)amino]-2-oxoethyl}phenyl)butanamide](/img/structure/B5902669.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]acetamide](/img/structure/B5902677.png)
![[(3-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid](/img/structure/B5902689.png)
![N-(2-furylmethyl)-N-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]butan-1-amine](/img/structure/B5902703.png)
![N-[2-(2,5-dimethylphenyl)ethyl]-3-(propionylamino)benzamide](/img/structure/B5902706.png)
